2-Methylquinoline phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

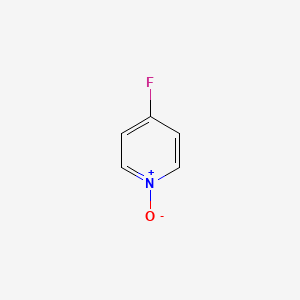

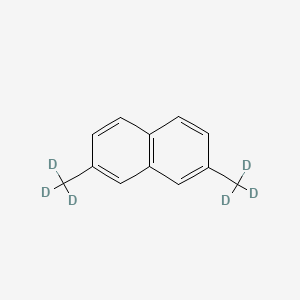

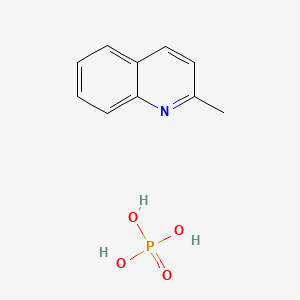

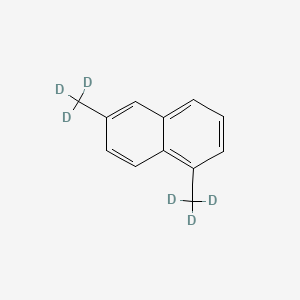

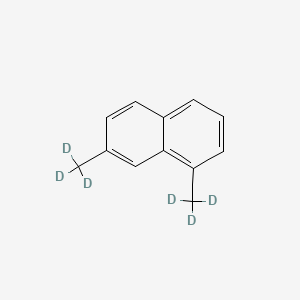

2-Methylquinoline phosphate, also known as Quinaldine phosphate salt, is a compound with the linear formula C10H9N · H3PO4 . It has a molecular weight of 241.18 .

Synthesis Analysis

2-Methylquinoline compounds can be synthesized continuously from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst . This synthesis reaction is heterogeneous and continuous . The Doebner–von Miller reaction protocol is also reported to be effective for the synthesis of 2-methylquinoline .

Molecular Structure Analysis

2-Methylquinoline is a quinoline compound where the quinoline skeleton is substituted at C-2 with a methyl group . It is a natural product found in Camellia sinensis, Physarum polycephalum, and other organisms .

Chemical Reactions Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . In one study, 2-methylquinoline compounds were synthesized continuously from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .

Wissenschaftliche Forschungsanwendungen

Antitumor Agents : 2-Methylquinoline derivatives have been explored for their potential as antitumor agents. One study designed and synthesized novel 2-phenylquinolin-4-ones derivatives, exhibiting significant cytotoxic activity against various tumor cell lines. This indicates the potential of these compounds in cancer therapy (Chou et al., 2010).

Biodegradation Studies : Research has been conducted on the biodegradation of 2-Methylquinoline under aerobic and denitrifying conditions, particularly in wastewater treatment systems. The study found that 2-Methylquinoline was degraded under both conditions, though more rapidly under aerobic conditions, indicating its impact on environmental remediation (Wang, Li, & Yang, 2010).

Chemical Synthesis : There has been research on the efficient synthesis of various 2-Methylquinolines, indicating their importance in chemical synthesis and potential applications in developing pharmaceuticals and other chemical compounds (Chandrashekarappa, Mahadevan, & Manjappa, 2013).

Fluorescence Sensing : A study on the use of 2-Methylquinoline in developing a fluorescence sensor for pyrophosphate detection highlights its application in analytical chemistry. This could be significant for biochemical assays and diagnostics (Mesquita et al., 2016).

Alzheimer’s Disease Research : 2-Substituted 8-Hydroxyquinolines, similar in structure to 2-Methylquinoline, have been proposed for Alzheimer's disease treatment. They act as metal chaperones and have potential to disaggregate amyloid plaques, a hallmark of Alzheimer's (Kenche et al., 2013).

Antimicrobial Applications : The antimicrobial potentials of 4-Methylquinoline and its analogues against foodborne bacteria were investigated, indicating potential use in food preservation and public health (Kim et al., 2014).

Pharmaceutical Applications in Malaria : A study on 8-aminoquinoline therapy for latent malaria showcases the medical significance of quinoline derivatives. This includes the development of drugs against malaria, highlighting their importance in global health (Baird, 2019).

Environmental Applications : The aerobic biodegradation of 4-methylquinoline by soil bacteria demonstrates the environmental relevance of methylquinolines, particularly in the context of hydrocarbon use and contamination (Sutton et al., 1996).

Zukünftige Richtungen

Improving phosphate management is a rational approach to improving cardiovascular health because phosphate retention and elevated phosphorus concentrations trigger multiple pathophysiological derangements associated with increased risk of cardiovascular disease . As observational evidence has established a strong association between phosphorus concentration and clinical outcomes, such as mortality, phosphate is an important target for improving the health of patients .

Eigenschaften

IUPAC Name |

2-methylquinoline;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H3O4P/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCUDCLBKWDRRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745453 |

Source

|

| Record name | Phosphoric acid--2-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinoline phosphate | |

CAS RN |

118896-93-8 |

Source

|

| Record name | Phosphoric acid--2-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)